N,N-Dimethyl-1H-imidazole-1-carboxamide (CAS 69829-55-6): A Definitive Guide to Properties, Mechanistic Reactivity, and Applications in Drug Discovery
N,N-Dimethyl-1H-imidazole-1-carboxamide (CAS 69829-55-6): A Definitive Guide to Properties, Mechanistic Reactivity, and Applications in Drug Discovery
Executive Summary
In the landscape of modern synthetic and medicinal chemistry, the precise installation of functional groups is paramount to modulating a drug candidate's pharmacokinetic and pharmacodynamic profile. N,N-dimethyl-1H-imidazole-1-carboxamide (CAS 69829-55-6), frequently referred to as 1-(dimethylcarbamoyl)imidazole, has emerged as a highly versatile and efficient dimethylcarbamoylating reagent[1].
Historically, the installation of a dimethylcarbamoyl moiety relied heavily on dimethylcarbamoyl chloride—a highly toxic, corrosive, and volatile reagent with known carcinogenic properties. N,N-dimethyl-1H-imidazole-1-carboxamide circumvents these severe safety liabilities while offering superior chemoselectivity and milder reaction conditions. By leveraging the excellent leaving-group capability of the imidazole ring, this reagent allows researchers to seamlessly synthesize complex dimethylamides and dimethylcarbamates, which are critical pharmacophores in the development of modern therapeutics.
Physicochemical Profiling & Structural Dynamics
To effectively utilize N,N-dimethyl-1H-imidazole-1-carboxamide, one must understand its fundamental physical properties and electronic structure. The compound exists as a crystalline solid that decomposes near its melting point, necessitating careful storage under inert, anhydrous conditions.
Quantitative Physicochemical Data
| Property | Value | Causality / Implication for Handling |
| CAS Registry Number | 69829-55-6 | Unique identifier for procurement and safety tracking[1]. |
| Molecular Formula | C6H9N3O | Indicates a high nitrogen-to-carbon ratio, contributing to its reactivity[1]. |
| Molecular Weight | 139.16 g/mol | Low molecular weight facilitates high atom economy in synthetic steps[2]. |
| Melting Point | 36-37 °C (decomp) | Thermal instability at elevated temperatures; requires refrigeration for long-term storage[2]. |
| Boiling Point | 233.9 °C (Predicted) | High predicted BP reflects strong intermolecular dipole interactions, though it decomposes before boiling[2]. |
| Appearance | White to off-white solid / oil | Can melt into a viscous oil at ambient room temperatures; handle in a temperature-controlled environment. |
Electronic Activation and Reactivity
The core reactivity of CAS 69829-55-6 stems from the cross-conjugation of the carbonyl group. The lone pair on the dimethylamine nitrogen donates electron density into the carbonyl, while the imidazole ring acts as a potent electron-withdrawing group via induction. Upon nucleophilic attack at the carbonyl carbon, the C-N(imidazole) bond is cleaved. The thermodynamic driving force of this reaction is the expulsion of the imidazolide anion, which is highly stabilized by aromatic resonance.
Mechanistic Pathways in Synthetic Applications
The primary utility of N,N-dimethyl-1H-imidazole-1-carboxamide is the transfer of the dimethylcarbamoyl group to nucleophiles (alcohols, amines, and thiols) via a nucleophilic acyl substitution mechanism.
Figure 1: Mechanistic pathway of nucleophilic acyl substitution using CAS 69829-55-6.
Application in Drug Discovery
The dimethylcarbamoyl group is a privileged motif in medicinal chemistry. It modulates lipophilicity (LogP), acts as a robust hydrogen bond acceptor, and is highly resistant to enzymatic cleavage by esterases.
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Diabetes Therapeutics: Modifying heterocyclic scaffolds with dimethylcarbamoyl and imidazole groups has been proven to significantly enhance Dipeptidyl Peptidase-4 (DPP-4) inhibitory effects, a primary mechanism of action for modern Type 2 diabetes medications[3].
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Neurological Agents: The reagent has been explicitly utilized to synthesize N-substituted imidazole derivatives, such as 4-benzyl-1-(N,N-dimethylcarbamoyl)imidazole, which exhibit potent anti-hypoxia and anti-brain-ischemia properties[4].
Experimental Protocols: A Self-Validating System
As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation checks. The following methodology for the dimethylcarbamoylation of a primary amine or alcohol is designed to ensure high yield through mechanistic causality.
Protocol: Dimethylcarbamoylation of Sterically Hindered Alcohols/Amines
1. System Preparation (Anhydrous Validation)
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Action: Flame-dry a Schlenk flask under vacuum and backfill with Argon.
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Causality: CAS 69829-55-6 is highly moisture-sensitive. Ambient water acts as a competing nucleophile, irreversibly hydrolyzing the reagent into dimethylamine, carbon dioxide, and imidazole.
2. Substrate Solvation & Reagent Addition
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Action: Dissolve the nucleophilic substrate (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.2 M concentration). Cool the system to 0 °C. Add N,N-dimethyl-1H-imidazole-1-carboxamide (1.2 to 1.5 eq) dropwise or in small portions.
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Causality: Cooling suppresses exothermic side reactions. A slight stoichiometric excess of the reagent compensates for any trace moisture in the system.
3. Catalytic Activation
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Action: Add 4-Dimethylaminopyridine (DMAP) (0.1 to 0.2 eq). Allow the reaction to warm to 25 °C and stir for 4–12 hours.
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Causality: DMAP is strictly required for sterically hindered substrates. DMAP acts as a nucleophilic acyl transfer catalyst; it attacks the reagent, expelling imidazole, and forms a highly electrophilic N-dimethylcarbamoylpyridinium intermediate. This intermediate is vastly more reactive toward sluggish nucleophiles than the parent reagent.
4. In-Process Monitoring (Self-Validation)
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Action: Monitor via TLC (Thin Layer Chromatography) or LC-MS.
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Causality: Disappearance of the starting material validates the catalytic cycle's efficiency. If the reaction stalls, an additional 0.05 eq of DMAP can re-initiate the stalled tetrahedral intermediate collapse.
5. Aqueous Workup & Purification
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Action: Quench the reaction with saturated aqueous NH4Cl. Extract with DCM (3x). Wash the combined organic layers with 1M HCl, followed by brine.
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Causality: The primary byproduct is imidazole. Imidazole is highly water-soluble and easily protonated by the mild HCl wash, partitioning it entirely into the aqueous phase, leaving the pure dimethylcarbamate/urea product in the organic layer.
Figure 2: Standardized experimental workflow for dimethylcarbamoylation under anhydrous conditions.
Comparative Reagent Analysis
To justify the selection of CAS 69829-55-6 over traditional reagents, we must evaluate its operational parameters against industry standards.
| Feature | N,N-dimethyl-1H-imidazole-1-carboxamide | Dimethylcarbamoyl Chloride | N,N'-Carbonyldiimidazole (CDI) |
| Transferred Group | Dimethylcarbamoyl | Dimethylcarbamoyl | Carbonyl (C=O) |
| Byproduct | Imidazole (Benign, water-soluble) | HCl gas (Corrosive, toxic) | Imidazole + CO2 |
| Toxicity Profile | Moderate (Irritant) | Severe (Known Carcinogen) | Moderate (Irritant) |
| Handling | Benchtop (with inert gas) | Fume hood only, highly restricted | Benchtop (with inert gas) |
| Reactivity | Moderate (Often requires DMAP) | Extremely High | High |
References
1.[1] Title: CAS NO. 69829-55-6 | 1H-Imidazole-1-carboxamide,N,N-dimethyl-(9CI) | Source: Local Pharma Guide | URL: 2.[2] Title: 1H-Imidazole-1-carboxamide,N,N-dimethyl-(9CI) CAS#: 69829-55-6 | Source: ChemicalBook | URL: 3.[3] Title: Dipeptidyl peptidase IV inhibitors as a potential target for diabetes: patent review (2015-2018) | Source: Taylor & Francis Online | URL: 4.[4] Title: US4973588A - Imidazole derivatives having anti-hypoxia properties | Source: Google Patents | URL:
Sources
- 1. CAS NO. 69829-55-6 | 1H-Imidazole-1-carboxamide,N,N-dimethyl-(9CI) | C6H9N3O [localpharmaguide.com]
- 2. 1H-Imidazole-1-carboxamide,N,N-dimethyl-(9CI) CAS#: 69829-55-6 [m.chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. US4973588A - Imidazole derivatives having anti-hypoxia properties - Google Patents [patents.google.com]
